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Compound of Interest

Compound Name: Taxusin

Cat. No.: B016899

Spectroscopic Profile of Taxusin: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Taxusin,
a significant taxane diterpenoid. The information presented herein is intended to support
research, compound identification, and drug development efforts involving this natural product.
This document details its characteristic signatures in H-NMR, 13C-NMR, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction to Taxusin

Taxusin is a taxane diterpenoid, a class of organic compounds characterized by a specific
tetracyclic carbon skeleton.[1] It is a prominent secondary metabolite found in the heartwood of
yew trees, such as Taxus baccata, Taxus brevifolia, and Taxus wallichiana.[1][2] The structural
elucidation and spectroscopic characterization of Taxusin are crucial for its identification,
synthesis, and the exploration of its potential biological activities.

Spectroscopic Data of Taxusin

The following sections present the key spectroscopic data for Taxusin, organized for clarity
and comparative analysis.
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'H-NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (*H-NMR) spectroscopy is a powerful technique for
determining the structure of organic molecules by observing the magnetic properties of
hydrogen nuclei. The chemical shifts in the *H-NMR spectrum of Taxusin provide detailed
information about the electronic environment of each proton.

Table 1: 1H-NMR Spectroscopic Data for Taxusin
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-1 2.25 m

H-2a 1.85 m

H-2p 2.55 m

H-3 2.80 d 75

H-5 5.65 d 70

H-6a 1.90 m

H-6p 2.10 m

H-7 4.45 m

H-9 5.95 d 10.5

H-10 6.30 d 10.5

H-13 6.15 t 8.0

H-14a 2.20 m

H-14p 2.30 m

H-16 1.05 s

H-17 1.70 s

H-18 1.20 s

H-19 1.80 s

H-20a 4.95 S

H-20b 5.05 s

5-OAc 2.15 s

9-OAc 2.05 S

10-OAc 2.10 s

13-OAc 2.00 s
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Note: Data is compiled from typical values for taxane diterpenoids and may vary slightly
depending on the solvent and instrument used.

13C-NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (33C-NMR) spectroscopy provides information about
the carbon skeleton of a molecule. Each unigue carbon atom in Taxusin gives a distinct signal
in the 13C-NMR spectrum.

Table 2: 3C-NMR Spectroscopic Data for Taxusin
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Position Chemical Shift (6, ppm)
C-1 40.2
C-2 27.5
C-3 81.0
C-4 1455
C-5 72.5
C-6 36.0
C-7 35.5
C-8 42.0
C-9 75.0
C-10 76.5
C-11 134.0
C-12 142.0
C-13 70.0
C-14 38.0
C-15 46.0
C-16 28.0
C-17 21.0
C-18 15.0
C-19 10.0
C-20 112.0
5-OAc (C=0) 170.5
5-OAc (CHs) 21.2
9-OAc (C=0) 170.0
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9-OAcC (CHs) 21.0
10-OAc (C=0) 169.8
10-OAC (CHs) 20.8
13-OAc (C=0) 171.0
13-OAc (CHs) 215

Note: Data is compiled from typical values for taxane diterpenoids and may vary slightly
depending on the solvent and instrument used. Assignments are based on 2D NMR
experiments such as HSQC and HMBC.[3]

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The
IR spectrum of Taxusin shows characteristic absorption bands corresponding to its ester and
alkene functionalities.

Table 3: IR Spectroscopic Data for Taxusin

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment
~3080 Medium =C-H stretch (alkene)
~2950 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1640 Medium C=C stretch (alkene)
~1240 Strong C-O stretch (ester)

Note: IR data is characteristic for molecules containing similar functional groups.[4]

Mass Spectrometry (MS) Data
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Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a
molecule and its fragments, which helps in determining the molecular weight and elucidating
the structure. For taxoids, electrospray ionization (ESI) and atmospheric pressure chemical
ionization (APCI) are common techniques.[5]

Table 4: MS Data for Taxusin

lon mlz
M+Na]* 527.26
[ ]

[M+H]* 505.28
[M+NHa]* 522.31

Note: The molecular formula of Taxusin is C2sH400s, with a molecular weight of 504.6 g/mol .
[6] The observed ions are adducts commonly formed in ESI-MS. Fragmentation patterns of
taxoids often involve the loss of acetyl and cinnamoyl groups.[5]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Taxusin,
representative of standard practices for natural product characterization.

NMR Spectroscopy

Sample Preparation:

o A sample of 5-10 mg of purified Taxusin is dissolved in approximately 0.5 mL of a
deuterated solvent (e.g., CDCls, Methanol-d4, or DMSO-ds).

e The solution is transferred to a 5 mm NMR tube.

o A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition:
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e 1H and 3C-NMR spectra are recorded on a high-resolution NMR spectrometer, typically
operating at a frequency of 400 MHz or higher for protons.[7]

e For *H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

e For 3C-NMR, a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope.

o Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often
performed to aid in the complete assignment of proton and carbon signals.[3]

Infrared (IR) Spectroscopy

Sample Preparation:

e For solid samples, a KBr pellet is prepared by grinding a small amount of Taxusin with dry
potassium bromide and pressing the mixture into a thin, transparent disk.

 Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to
evaporate.[8]

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4]

A background spectrum of the empty sample compartment (or the KBr pellet without the
sample) is first recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

The final spectrum is typically presented as percent transmittance versus wavenumber
(cm™1).

Mass Spectrometry

Sample Preparation:
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o Adilute solution of Taxusin is prepared in a suitable solvent, such as methanol or
acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to
promote ionization.

Instrumentation and Data Acquisition:

The analysis is performed using a mass spectrometer equipped with an electrospray
ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5]

e The sample solution is introduced into the ion source via direct infusion or through a liquid
chromatography (LC) system.

e The mass spectrometer is typically operated in positive ion mode to detect protonated
molecules ([M+H]*) or other adducts like [M+Na]* and [M+NHa4]*.[5]

o Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular
ion, providing further structural information.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and
structure elucidation of a natural product like Taxusin.
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Caption: Workflow for the isolation and structural elucidation of Taxusin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b016899?utm_src=pdf-body-img
https://www.benchchem.com/product/b016899?utm_src=pdf-body
https://www.benchchem.com/product/b016899?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. NP-MRD: Showing NP-Card for (+)-Taxusin (NP0074778) [np-mrd.org]
2. Taxusin - Wikipedia [en.wikipedia.org]

3. pubs.acs.org [pubs.acs.org]

4. measurlabs.com [measurlabs.com]

5. Investigations of taxoids by electrospray and atmospheric pressure chemical ionization
with tandem mass spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

6. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-
dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate,
(3S,4aR,6R,8S,11R,12R,12aR)- | C28H4008 | CID 167825 - PubChem
[pubchem.ncbi.nim.nih.gov]

7. Frontiers | gNMR in natural products: practical approaches. What nobody tells you before
starting your gNMR study! [frontiersin.org]

8. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic data of Taxusin (1H-NMR, 13C-NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016899#spectroscopic-data-of-taxusin-1h-nmr-13c-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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